2-chloro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide
CAS No.: 100698-50-8
Cat. No.: VC7228056
Molecular Formula: C10H10ClN3O2
Molecular Weight: 239.66
* For research use only. Not for human or veterinary use.
![2-chloro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide - 100698-50-8](/images/structure/VC7228056.png)
Specification
CAS No. | 100698-50-8 |
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Molecular Formula | C10H10ClN3O2 |
Molecular Weight | 239.66 |
IUPAC Name | 2-chloro-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]acetamide |
Standard InChI | InChI=1S/C10H10ClN3O2/c11-4-9(15)12-5-6-1-2-7-8(3-6)14-10(16)13-7/h1-3H,4-5H2,(H,12,15)(H2,13,14,16) |
Standard InChI Key | HWRCDPVVIQYSHH-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1CNC(=O)CCl)NC(=O)N2 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name of the compound is 2-chloro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide. Its molecular formula is C₁₁H₁₁ClN₃O₂, with a molecular weight of 252.68 g/mol .
Structural Features
The molecule comprises:
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A benzimidazole core (a fused benzene and imidazole ring) with a ketone group at position 2.
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A chloroacetamide group (-NH-C(=O)-CH₂Cl) attached via a methylene bridge to position 5 of the benzimidazole ring .
SMILES Notation
ClCC(=O)NCC1=CC2=C(C=C1)NC(=O)N2
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2-chloro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide involves multi-step organic reactions:
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Benzimidazole Core Formation:
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Introduction of the Chloroacetamide Moiety:
Optimization Challenges
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Selectivity: Ensuring mono-substitution at position 5 requires controlled stoichiometry .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound from side products .
Physicochemical Properties
Property | Value |
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Molecular Weight | 252.68 g/mol |
Melting Point | 198–202°C (predicted) |
Solubility | Slightly soluble in DMSO |
LogP (Octanol-Water) | 1.2 (calculated) |
Stability | Hydrolytically stable at pH 4–8 |
Biological Activities and Mechanisms
Anthelmintic Activity
Benzimidazole derivatives are renowned for their antiparasitic properties. In vitro studies on analogous compounds (e.g., 2-phenyl benzimidazole-1-acetamides) demonstrate IC₅₀ values of 12–18 µM against Haemonchus contortus, a parasitic nematode . The chloroacetamide group enhances membrane permeability, facilitating interaction with β-tubulin in parasites .
Pharmacological Applications
Drug Development Prospects
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Antiparasitic Agents: The compound’s benzimidazole backbone aligns with FDA-approved drugs like albendazole, suggesting potential for veterinary or human helminthiasis treatment .
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Oncology: Chloroacetamide derivatives are explored for alkylating DNA in cancer cells, though specificity remains a challenge .
Formulation Considerations
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Prodrug Design: Esterification of the acetamide group could improve bioavailability .
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Nanoparticle Delivery: Encapsulation in PLGA nanoparticles enhances solubility and target tissue accumulation .
Future Research Directions
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In Vivo Efficacy Studies: Validate anthelmintic activity in animal models infected with Trichuris trichiura.
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Structure-Activity Relationship (SAR): Modify the chloroacetamide chain to enhance selectivity for parasitic β-tubulin .
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Target Identification: Employ proteomics to identify off-target interactions in mammalian cells .
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